Cas no 33145-10-7 (Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-)

Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- structure
33145-10-7 structure
Product Name:Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
CAS-nummer:33145-10-7
MF:C20H26O2
MW:298.419246196747
CID:309685
PubChem ID:94446
Update Time:2025-04-19

Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl- Chemische en fysische eigenschappen

Naam en identificatie

    • 2,2'-isobutylidenebis(4,6-dimethylphenol)
    • 2,2'-(2-methylpropane-1,1-diyl)bis(4,6-dimethylphenol)
    • 2,2'-(2-Methylpropylidene)bis(4,6-dimethylphenol)
    • 2,2'-(2-Methylpropylidene)bis(4,6-xylenol)
    • 2,2'-Isobutylidene-bis(4,6-dimethylphenol)
    • 2,4-Xylenol, 6,6'-isobutylidenedi-
    • BRN 2148314
    • Metaseol
    • Phenol, 2,2'-(2-methylpropylidene)bis(4,6-dimethyl-
    • Vulkanox NKF
    • 2-[1-(2-HYDROXY-3,5-DIMETHYL-PHENYL)-2-METHYL-PROPYL]-4,6-DIMETHYL-PHENOL
    • 63530-23-4
    • SCHEMBL223172
    • 2,2'-(2-methylpropylidene)bis[4,6-xylenol]
    • 2-[1-(2-hydroxy-3,5-dimethylphenyl)-2-methylpropyl]-4,6-dimethylphenol
    • EINECS 251-394-8
    • 2,2'-Isobutyliden-bis-(4,6-di-methylphenol)
    • 33145-10-7
    • 3-06-00-05547 (Beilstein Handbook Reference)
    • W-110832
    • Phenol,2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
    • Phenol, 2,2'-(2-methylpropylidene)bis[4,6-dimethyl-
    • DTXSID50865666
    • NS00059381
    • Inchi: 1S/C20H26O2/c1-11(2)18(16-9-12(3)7-14(5)19(16)21)17-10-13(4)8-15(6)20(17)22/h7-11,18,21-22H,1-6H3
    • InChI-sleutel: SZAQZZKNQILGPU-UHFFFAOYSA-N
    • LACHT: OC1C(C)=CC(C)=CC=1C(C1C=C(C)C=C(C)C=1O)C(C)C

Berekende eigenschappen

  • Exacte massa: 298.19338
  • Monoisotopische massa: 298.193280068g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 2
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 3
  • Complexiteit: 324
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 5.7
  • Topologisch pooloppervlak: 40.5Ų

Experimentele eigenschappen

  • Dichtheid: 1.0104 (rough estimate)
  • Kookpunt: 399.83°C (rough estimate)
  • Brekindex: 1.5680 (estimate)
  • PSA: 40.46

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